

# Brepocitinib's Dual Inhibition of TYK2 and JAK1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Brepocitinib P-Tosylate |           |
| Cat. No.:            | B15612361               | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Brepocitinib (PF-06700841) is an oral small molecule that potently and selectively inhibits both Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2] This dual inhibitory mechanism is being explored for its therapeutic potential across a range of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, ulcerative colitis, and systemic lupus erythematosus.[1][2] This guide provides a comparative analysis of Brepocitinib's dual inhibition mechanism against more selective or broader-spectrum JAK inhibitors, supported by experimental data.

#### The Rationale for Dual TYK2/JAK1 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in mediating the signaling of numerous cytokines involved in inflammation and immune responses.[1] Brepocitinib's targeted inhibition of both TYK2 and JAK1 offers a broad-spectrum approach to modulating the immune system.[1][2]

TYK2 is crucial for the signaling of interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs), all of which are significant drivers of autoimmune pathology.[1][3] JAK1, on the other hand, is essential for the signaling of a wider range of cytokines, including IL-6 and IFN-γ.[1][4] By simultaneously blocking these two key kinases, Brepocitinib aims to disrupt a wider array of inflammatory pathways than inhibitors targeting a single JAK.[5] This dual mechanism is hypothesized to lead to greater efficacy in complex autoimmune diseases where multiple cytokine pathways are implicated.[5]



## Comparative Performance: Brepocitinib vs. Other JAK Inhibitors

To objectively assess the potential advantages of Brepocitinib's dual inhibition, its performance is compared with other classes of JAK inhibitors: a selective TYK2 inhibitor (Deucravacitinib), a selective JAK1 inhibitor (Upadacitinib), and a pan-JAK inhibitor (Tofacitinib).

### Data Presentation: Kinase Inhibitory Potency and Clinical Efficacy

The following tables summarize the in vitro kinase inhibitory potency (IC50) and key clinical efficacy data from placebo-controlled trials for each compound.

Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)

| Inhibitor           | Target        | JAK1  | JAK2  | JAK3  | TYK2  | Referenc<br>e(s) |
|---------------------|---------------|-------|-------|-------|-------|------------------|
| Brepocitini<br>b    | TYK2/JAK<br>1 | ~16.8 | ~76.6 | >6000 | ~22.7 | [6]              |
| Deucravaci<br>tinib | TYK2          | >2000 | >2000 | >1000 | ~1.3  | [7]              |
| Upadacitini<br>b    | JAK1          | ~45   | ~109  | ~2100 | ~4700 | [8]              |
| Tofacitinib         | Pan-JAK       | ~1    | ~20   | ~112  | ~406  | [9][10]          |

Table 2: Comparative Efficacy in Psoriatic Arthritis (ACR20 Response at Week 16)



| Drug (Trial)                   | Dose     | ACR20<br>Response | Placebo<br>Response | Reference(s) |
|--------------------------------|----------|-------------------|---------------------|--------------|
| Brepocitinib<br>(Phase IIb)    | 30 mg QD | 66.7%             | 43.3%               | [11]         |
| Brepocitinib<br>(Phase IIb)    | 60 mg QD | 74.6%             | 43.3%               | [11]         |
| Upadacitinib<br>(SELECT-PsA 1) | 15 mg QD | 70.6%             | 36.2%               | [8]          |
| Tofacitinib (OPAL<br>Broaden)  | 5 mg BID | 50%               | 33%                 | [4]          |

Table 3: Comparative Efficacy in Plaque Psoriasis (PASI75 Response at Week 12-16)

| Drug (Trial)                      | Dose      | PASI75<br>Response | Placebo<br>Response | Active<br>Comparator<br>(Response) | Reference(s |
|-----------------------------------|-----------|--------------------|---------------------|------------------------------------|-------------|
| Brepocitinib<br>(Phase IIa)       | 30 mg QD  | ~80%               | -                   | -                                  | [12]        |
| Deucravacitin ib (POETYK PSO-1)   | 6 mg QD   | 58.7%              | 12.7%               | Apremilast 30<br>mg BID<br>(35.1%) | [1][7]      |
| Upadacitinib<br>(UltIMMa-1)       | 15 mg QD  | 71%                | 5%                  | -                                  | [8]         |
| Tofacitinib<br>(OPT Pivotal<br>1) | 10 mg BID | 63.6%              | 5.6%                | -                                  | [4]         |

# Experimental Protocols: Key Methodologies Brepocitinib: Phase IIb Study in Psoriatic Arthritis (NCT03963401)



This randomized, double-blind, placebo-controlled, dose-ranging study evaluated the efficacy and safety of Brepocitinib in adults with active psoriatic arthritis.[11]

- Participants: Patients with a diagnosis of PsA for at least 6 months who met the Classification Criteria for Psoriatic Arthritis (CASPAR) and had active disease.
- Intervention: Participants were randomized to receive Brepocitinib (10 mg, 30 mg, or 60 mg once daily) or placebo for 16 weeks.[11]
- Primary Endpoint: The proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at Week 16.[11]
- Secondary Endpoints: Included ACR50 and ACR70 responses, and improvement in Psoriasis Area and Severity Index (PASI).[11]

### Deucravacitinib: POETYK PSO-1 Trial in Plaque Psoriasis (NCT03624127)

This was a Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study.[13][14]

- Participants: Adults with moderate to severe plaque psoriasis.[14]
- Intervention: Patients were randomized to receive Deucravacitinib (6 mg once daily),
   placebo, or apremilast (30 mg twice daily).[14][15]
- Primary Endpoints: The proportion of patients achieving a PASI 75 response and a static Physician's Global Assessment (sPGA) score of 0 or 1 (clear or almost clear) at Week 16 compared with placebo.[15]

## **Upadacitinib: SELECT-MONOTHERAPY Trial in Rheumatoid Arthritis (NCT02706951)**

A Phase 3, multicenter, randomized, double-blind, parallel-group study.[16][17]

 Participants: Adult patients with moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate.[17]



- Intervention: Patients were randomized to switch from methotrexate to Upadacitinib monotherapy (15 mg or 30 mg once-daily) or continue on their prior stable dose of methotrexate.[17]
- Primary Endpoints: The proportion of patients achieving ACR20 and low disease activity (defined as a Disease Activity Score 28 using C-reactive protein [DAS28-CRP] of ≤3.2) at Week 14.[18]

### Tofacitinib: ORAL Solo Trial in Rheumatoid Arthritis (NCT00814307)

A Phase 3, randomized, double-blind, placebo-controlled, parallel-group study.[19]

- Participants: Patients with active rheumatoid arthritis who had an inadequate response to one or more conventional or biologic disease-modifying antirheumatic drugs (DMARDs).
- Intervention: Patients were randomized to receive Tofacitinib (5 mg or 10 mg twice daily) or placebo for 3 months.[20]
- Primary Endpoints: The proportion of patients achieving ACR20, the change from baseline in the Health Assessment Questionnaire—Disability Index (HAQ-DI), and the proportion of patients with a DAS28-CRP of less than 2.6 at 3 months.[12]

### **Signaling Pathway Inhibition**

The superiority of Brepocitinib's dual inhibition mechanism is predicated on its ability to modulate a broader range of key cytokine signaling pathways involved in autoimmune diseases compared to more selective inhibitors.

#### **Brepocitinib (TYK2/JAK1) Signaling Pathway**

By inhibiting both TYK2 and JAK1, Brepocitinib effectively blocks the signaling of IL-12, IL-23, Type I IFNs, IL-6, and IFN-y.[5][21] This comprehensive blockade of key inflammatory cytokines is central to its therapeutic rationale.





Click to download full resolution via product page

Caption: Brepocitinib's dual inhibition of TYK2 and JAK1.

#### **Deucravacitinib (Selective TYK2) Signaling Pathway**

Deucravacitinib selectively inhibits TYK2, primarily disrupting the signaling of IL-12, IL-23, and Type I IFNs.[3][7]



Click to download full resolution via product page

Caption: Deucravacitinib's selective inhibition of TYK2.

#### **Upadacitinib** (Selective JAK1) Signaling Pathway

Upadacitinib's primary mechanism is the inhibition of JAK1, which affects the signaling of a broad range of cytokines, including IL-6 and IFN-y.[4][8]





Click to download full resolution via product page

Caption: Upadacitinib's selective inhibition of JAK1.

#### **Safety Profile Comparison**

The safety profile of JAK inhibitors is a critical consideration. While offering significant efficacy, class-wide safety concerns include an increased risk of serious infections, herpes zoster, and thrombosis.[22] The selectivity of inhibition is thought to influence the safety profile.

A network meta-analysis of oral drugs for moderate-to-severe plaque psoriasis suggested that Deucravacitinib and Tofacitinib were associated with a higher risk of treatment-emergent adverse events compared to placebo.[23] In a Phase IIb trial in psoriatic arthritis, adverse events with Brepocitinib were mostly mild to moderate, with serious adverse events including infections occurring in a small percentage of patients.[11] Real-world data suggests that while there are no significant differences in the risk of major adverse cardiovascular events or malignancies between JAK inhibitors and TNF inhibitors, there may be a modest increase in the risk of venous thromboembolism with JAK inhibitors.[22]

#### Conclusion

Brepocitinib's dual inhibition of TYK2 and JAK1 represents a rational approach to treating complex autoimmune diseases by targeting a broader range of inflammatory cytokines than more selective inhibitors. The available preclinical and clinical data suggest a potent anti-inflammatory effect. The comparative analysis indicates that while selective inhibitors have demonstrated significant efficacy in specific indications, the dual-inhibition strategy of Brepocitinib may offer a more comprehensive blockade of key pathogenic pathways. Further head-to-head clinical trials will be crucial to definitively establish the superiority of this dual mechanism in terms of both efficacy and long-term safety compared to other JAK inhibitors.



The ongoing clinical development of Brepocitinib will provide valuable insights into the therapeutic potential of this novel dual inhibitor.[5][21]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Deucravacitinib: a novel TYK2 inhibitor for the treatment of moderate-to-severe psoriasis -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. synapse.patsnap.com [synapse.patsnap.com]
- 3. What is the mechanism of Deucravacitinib? [synapse.patsnap.com]
- 4. Interferon-y induces interleukin-6 production by neutrophils via the Janus kinase (JAK)signal transducer and activator of transcription (STAT) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The kinase inhibitor tofacitinib in patients with rheumatoid arthritis: latest findings and clinical potential PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of the TYK2/JAK1 Inhibitor Brepocitinib for Active Psoriatic Arthritis: A Phase IIb Randomized Controlled Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medwirenews.com [medwirenews.com]
- 13. SOTYKTU® (deucravacitinib) Study Design | for HCPs [sotyktuhcp.com]
- 14. Treatment of plaque psoriasis with deucravacitinib (POETYK PSO-1 study): a plain language summary PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cumulative Benefit Over 52 Weeks With Deucravacitinib Versus Apremilast in Moderate to Severe Plaque Psoriasis: POETYK PSO-1 Post Hoc Analysis | springermedizin.de







[springermedizin.de]

- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. news.abbvie.com [news.abbvie.com]
- 18. ard.bmj.com [ard.bmj.com]
- 19. abidipharma.com [abidipharma.com]
- 20. Effects of tofacitinib monotherapy on patient-reported outcomes in a randomized phase 3 study of patients with active rheumatoid arthritis and inadequate responses to DMARDs -PMC [pmc.ncbi.nlm.nih.gov]
- 21. Brepocitinib, a potent and selective TYK2/JAK1 inhibitor: scientific and clinical rationale for dermatomyositis PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Head-to-Head Review Finds Comparable Safety in Two Leading Drug Classes for IMIDs | medtigo [medtigo.com]
- 23. Comparative efficacy and safety of JAK/TYK2 inhibitors and other oral drugs for moderate-to-severe plaque psoriasis: Systematic review and network meta-analysis Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- To cite this document: BenchChem. [Brepocitinib's Dual Inhibition of TYK2 and JAK1: A
  Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15612361#assessing-the-superiority-of-brepocitinib-s-dual-inhibition-mechanism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com